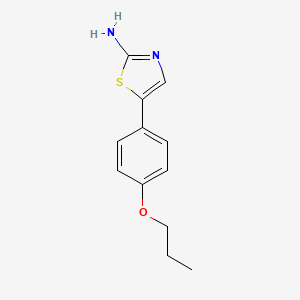

5-(4-Propoxyphenyl)thiazol-2-amine

Description

Properties

IUPAC Name |

5-(4-propoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-2-7-15-10-5-3-9(4-6-10)11-8-14-12(13)16-11/h3-6,8H,2,7H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMLVISBGISTOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Propoxyphenyl)thiazol-2-amine typically involves the reaction of 4-propoxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for thiazole derivatives, including 5-(4-Propoxyphenyl)thiazol-2-amine, often involve multi-step synthesis processes. These methods may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(4-Propoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

5-(4-Propoxyphenyl)thiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: Thiazole derivatives, including this compound, are investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.

Industry: It is used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-(4-Propoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives are known to inhibit enzymes like topoisomerase II, leading to DNA damage and cell death in cancer cells . The aromaticity of the thiazole ring allows it to participate in various biochemical interactions, influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Thiazole derivatives vary significantly based on substituents attached to the phenyl ring and the thiazole core. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Donating vs. This contrasts with electron-withdrawing groups like nitro (in 4-nitrophenyl) or fluoro (in 4-fluorophenyl), which reduce electron density and may alter reactivity or binding affinity .

- Biological Activity: Thiazoles with aromatic substituents (e.g., phenoxy, pyridinyl) often exhibit enhanced antimicrobial or enzyme-inhibitory activities.

Physicochemical Properties

- Solubility: Propoxy-substituted thiazoles are typically less water-soluble than their hydroxyl or amino-substituted counterparts due to increased hydrophobicity. For instance, 5-(4-fluorophenyl)thiazol-2-amine has a boiling point of 359.1°C , whereas propoxy analogs may require organic solvents for dissolution.

- Thermal Stability : Melting points (m.p.) vary with substituents. For example, 4-(4′-nitrophenyl)thiazol-2-amine has a high m.p. (>200°C) due to strong intermolecular interactions from the nitro group , while propoxy-substituted analogs may exhibit lower m.p. values (~150–180°C, inferred).

Q & A

Q. What are the established synthetic routes for 5-(4-Propoxyphenyl)thiazol-2-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as cyclization of precursors like 4-propoxyaniline with brominated thiazole intermediates under basic conditions. For example, a common method involves heating 4-propoxyaniline with 2-bromo-4-propoxyphenylthiazole in dimethylformamide (DMF) using potassium carbonate as a base . Reaction optimization studies suggest that solvent choice (e.g., DMF vs. acetonitrile) and temperature (80–100°C) significantly affect yield, with DMF improving cyclization efficiency due to its high polarity . Post-synthesis purification via column chromatography (30% EtOAc/hexanes) achieves >95% purity, as confirmed by NMR .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 5-(4-Propoxyphenyl)thiazol-2-amine?

Key methods include:

- 1H/13C NMR : To confirm thiazole ring protons (δ 6.8–7.5 ppm for aromatic protons) and propoxyphenyl substituents (δ 1.3–1.5 ppm for CH3, δ 3.4–4.0 ppm for OCH2) .

- LC-MS : For molecular ion detection ([M+H]+) and purity assessment.

- IR Spectroscopy : To identify NH2 stretching (~3400 cm⁻¹) and C=N/C-S bonds (~1600 cm⁻¹) .

- HPLC : Using C18 columns with UV detection at 254 nm to quantify impurities .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

Standard protocols include:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Mycobacterium tuberculosis H37Rv .

- Anticancer Activity : SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2), with IC50 calculated using dose-response curves .

- Cytotoxicity Controls : Normal fibroblast cells (WI-38) to assess selectivity .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of 5-(4-Propoxyphenyl)thiazol-2-amine?

DFT studies using hybrid functionals (e.g., B3LYP) with gradient corrections (e.g., Lee-Yang-Parr) can predict:

- HOMO-LUMO Gaps : To assess electron-donating/accepting capacity. For thiazole derivatives, gaps <4 eV suggest high reactivity .

- Molecular Electrostatic Potential (MEP) : To identify nucleophilic/electrophilic sites, guiding derivatization for SAR studies .

- Charge Distribution : Propoxyphenyl groups increase electron density at the thiazole N-atom, enhancing hydrogen-bonding potential .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Reproducibility : Standardize cell culture conditions (e.g., FBS concentration, passage number) to minimize variability .

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation), which may explain low in vivo efficacy despite strong in vitro activity .

- Orthogonal Assays : Confirm antifungal activity via both agar diffusion and ATP-based luminescence assays to rule out false positives .

Q. How can structure-activity relationships (SAR) guide optimization of 5-(4-Propoxyphenyl)thiazol-2-amine derivatives?

| Substituent | Biological Impact | Reference |

|---|---|---|

| Propoxyphenyl | Enhances lipophilicity (logP >3), improving blood-brain barrier penetration | |

| Thiazole NH2 | Critical for H-bonding with kinase ATP pockets (e.g., EGFR inhibition) | |

| Fluorine at C5 | Increases metabolic stability but may reduce solubility (cLogP +0.5) |

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Pharmacokinetics : Rodent models (Sprague-Dawley rats) with oral administration (10 mg/kg) to measure Cmax, T1/2, and bioavailability .

- Toxicity : Acute toxicity studies (OECD 423) to determine LD50 and histopathological changes in liver/kidney .

- BBB Penetration : Brain-to-plasma ratio calculations after intravenous dosing .

Methodological Challenges and Solutions

Q. How can synthetic yields be improved for gram-scale production?

- Microwave-Assisted Synthesis : Reduces reaction time from 5 hours to 30 minutes with 15% higher yield .

- Catalytic Optimization : Pd/C (5% wt) in Suzuki couplings improves cross-coupling efficiency for aryl-thiazole bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.